Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that features a unique structural motif. This compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry, organic synthesis, and material science. Its bicyclic structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru(II) catalysis for intramolecular cyclopropanation . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial in scaling up the process while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a key intermediate in the synthesis of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
LY-354740: A related compound with a similar bicyclic structure, used as a metabotropic glutamate receptor agonist.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound used in antiviral medications.
Uniqueness: Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound is characterized by a bicyclic structure that includes a three-membered cyclopropane ring fused to a six-membered ring, featuring both an amino group and a carboxylate ester functional group. This unique configuration enhances its reactivity and potential applications in drug synthesis.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, particularly metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders.
- Receptor Interaction : The compound acts as a ligand for mGluRs, particularly the group II receptors (mGlu2/3), which are involved in modulating synaptic transmission and plasticity.
- Pharmacological Profiles : Research indicates that derivatives of this compound can exhibit agonistic or antagonistic properties at these receptors, influencing their therapeutic potential in treating conditions such as anxiety, depression, and schizophrenia .
Therapeutic Applications
This compound and its derivatives have shown promise in various therapeutic areas:
- Neurological Disorders : Compounds derived from this structure have been investigated for their potential to alleviate symptoms associated with mood disorders and anxiety .
- Anticonvulsant Properties : Some studies suggest that these compounds may possess anticonvulsant effects, making them candidates for epilepsy treatment .
- Cancer Research : The unique properties of this compound also position it as a potential agent in cancer therapies due to its ability to modulate cellular pathways involved in tumor growth .
Table 1: Summary of Biological Activities
Case Study: Antidepressant-Like Effects
A study explored the effects of this compound derivatives on depression models in mice. The results indicated that certain derivatives significantly reduced immobility time in the forced-swim test, suggesting potential antidepressant properties .
Case Study: Anticonvulsant Activity
Research on the anticonvulsant effects of this compound revealed that specific analogs could significantly reduce seizure activity in rodent models, highlighting their therapeutic potential for epilepsy management .
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-4-2-3-5(9)6(4)7/h4-7H,2-3,9H2,1H3 |
InChI Key |
AWMSFRHNOUEGRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C1C(CC2)N |
Origin of Product |
United States |
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